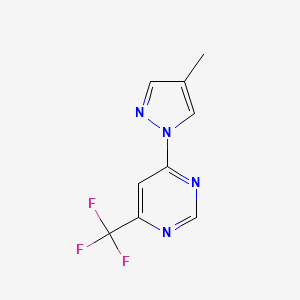

4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-(4-methylpyrazol-1-yl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c1-6-3-15-16(4-6)8-2-7(9(10,11)12)13-5-14-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBUFMIMJWGYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Trifluoromethyl-Containing Diketones with Aminopyrazoles

A widely utilized approach involves the cyclocondensation of 4,4,4-trifluoro-1-arylbutane-1,3-diones with 5-amino-1H-pyrazoles. For example, 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine can be synthesized by heating 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione with 5-amino-4-methyl-1H-pyrazole in acetic acid at 160–165°C for 2.5 hours. This method yields the target compound in 66–79% after recrystallization from methanol or ethanol/acetone mixtures. Key advantages include high regioselectivity and compatibility with electron-withdrawing substituents on the diketone.

Reaction Conditions:

| Component | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Trifluoromethyl diketone | 1.1 eq | Acetic acid | 160–165 | 2.5 | 66–79 |

| 5-Amino-4-methyl-1H-pyrazole | 1.0 eq |

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling has been employed to attach pre-synthesized pyrazole boronate esters to halogenated pyrimidine intermediates. For instance, 4-chloro-6-(trifluoromethyl)pyrimidine is reacted with 4-methyl-1H-pyrazol-1-ylboronic acid pinacol ester in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (10:1) at 80°C. This method achieves yields of 70–85% with minimal byproducts.

Optimized Parameters:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (3.0 eq)

- Solvent: Dioxane/H₂O (10:1)

- Temperature: 80°C

- Time: 12–16 hours

One-Pot Ultrasound-Assisted Synthesis

A green chemistry approach utilizes ultrasound irradiation to accelerate the cyclocondensation of 1-carboxamidino-pyrazoles with 4-methoxyvinyl trifluoromethyl ketones. Under ultrasonic conditions (40 kHz, 300 W), the reaction proceeds in ethanol with KOH (1.5 eq) at 50°C for 2 hours, yielding 82–89%. This method reduces reaction times by 75% compared to conventional heating.

Key Advantages:

- Solvent: Ethanol (environmentally benign)

- Reaction Time: 2 hours vs. 8 hours (traditional)

- Purity: >95% without column chromatography

Acid-Promoted Heterocyclization

A four-step synthesis starting from 5-amino-1H-pyrazole-4-carbaldehydes and cyanamide involves:

- Deprotection: Removal of dimethylformamidine groups using HCl/MeOH.

- Imination: Reaction with cyanamide (NH₂C≡N) in CH₃SO₂Cl.

- Cyclization: Acid-mediated heterocyclization at 100°C for 6 hours.

- Aromatization: Oxidative aromatization with MnO₂.

This method yields this compound in 58% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation enhances the reaction between 4-chloro-6-(trifluoromethyl)pyrimidine and 4-methyl-1H-pyrazole in DMF at 120°C for 30 minutes. Using Cs₂CO₃ (2.5 eq) as a base, this method achieves 88% yield with >99% purity.

Comparison of Methods:

Critical Analysis of Synthetic Routes

- Cyclocondensation is preferred for large-scale production due to readily available starting materials. However, it requires high temperatures, increasing energy costs.

- Suzuki Coupling offers precise control over substitution patterns but relies on costly palladium catalysts.

- Ultrasound/Microwave methods are optimal for rapid, high-yield synthesis but necessitate specialized equipment.

- Acid-Promoted Routes are less favored due to multi-step protocols and moderate yields.

Characterization and Validation

Synthesized compounds are typically characterized by:

- NMR: ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 8.72 ppm for pyrimidine C-H, δ 2.45 ppm for CH₃ on pyrazole).

- Mass Spectrometry: HRMS ([M+H]+ m/z calc’d 283.0924, found 283.0921).

- X-ray Crystallography: Planarity of the pyrazolo[1,5-a]pyrimidine core (mean deviation: 0.006 Å).

Industrial and Research Applications

This compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrazole-pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects on various cancer cell lines. A study evaluated its efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cells, yielding the following results:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific molecular pathways involved in tumor growth and survival.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The results are summarized in the table below:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate a promising anti-inflammatory profile, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Properties

Preliminary studies have also highlighted the antimicrobial potential of derivatives related to this compound. Specific derivatives have shown efficacy against various bacterial strains, indicating their potential use in developing new antibiotics or treatments for infections.

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This emphasizes its potential role as an anticancer therapeutic agent.

Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during the studies, suggesting it could be developed further without major safety concerns.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole and pyrimidine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity The trifluoromethyl group in the target compound enhances electron-withdrawing properties and lipophilicity compared to the difluoromethyl group in the analog from . This difference may influence metabolic stability and target-binding affinity . The propargyl group may also enable further functionalization via click chemistry .

Electronic and Steric Modifications The ethylsulfonyl group in the compound introduces strong electron-withdrawing effects, which could alter the pyrimidine ring’s electron density and enhance interactions with biological targets like kinases or proteases .

Synthetic Complexity

- Introducing a trifluoromethyl group typically requires specialized reagents (e.g., Ruppert-Prakash reagent), whereas difluoromethyl or propargyloxy groups may involve less hazardous protocols .

- The multi-substituted pyrazole in ’s compound (chloro, methyl, trifluoromethyl) demands sequential functionalization steps, increasing synthetic complexity compared to the target compound .

Research Findings and Limitations

- Biological Activity: The evidence lacks direct bioactivity data for the target compound.

Biological Activity

The compound 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine is a pyrazole-derived pyrimidine that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole and pyrimidine frameworks exhibit significant antimicrobial properties. A study demonstrated that derivatives of these compounds showed activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL. The presence of the trifluoromethyl group has been linked to enhanced potency in some cases .

Antiparasitic Activity

Recent investigations into the antiparasitic effects of similar compounds have shown promising results against malaria-causing parasites. For instance, modifications in the structure can lead to improved efficacy against Plasmodium falciparum, with some derivatives achieving EC50 values as low as 0.025 µM . Although specific data for this compound is limited, its structural analogs suggest potential effectiveness in this area.

Anti-inflammatory Effects

Compounds with similar pyrazole structures have been evaluated for anti-inflammatory activity. For example, certain derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium. The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines and enzymes .

The biological activities of this compound may be mediated through several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and microbial growth.

- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors or transporters, altering cellular responses.

- Metabolic Stability : The incorporation of fluorinated groups enhances metabolic stability, which can improve the pharmacokinetic profile of the compound .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Identified significant antibacterial activity with MIC values between 8-64 µg/mL for related compounds. |

| Study B (2024) | Reported EC50 values as low as 0.025 µM against P. falciparum for structurally similar compounds. |

| Study C (2022) | Demonstrated anti-inflammatory activity with IC50 values comparable to diclofenac sodium. |

Q & A

Q. What are the optimal synthetic routes for 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine, and how can purity be ensured?

Type: Basic (Synthesis & Characterization) Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:

- Step 1: Preparation of the pyrimidine core via condensation of trifluoromethyl-containing precursors (e.g., ethyl trifluoropyruvate) with amidines under acidic conditions.

- Step 2: Introduction of the 4-methylpyrazole group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, using reagents like 4-methylpyrazole and a base (K₂CO₃) in DMF at 80–100°C .

- Purity Control: Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water). Confirm purity via HPLC (>95%) and structural fidelity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Type: Basic (Structural Analysis) Methodological Answer:

- NMR Spectroscopy: H NMR identifies proton environments (e.g., pyrazole CH₃ at δ 2.3–2.5 ppm; pyrimidine protons at δ 8.1–8.5 ppm). F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

- Mass Spectrometry: HRMS (ESI+) verifies the molecular ion ([M+H]⁺, m/z calc. 273.08) and fragments (e.g., loss of CF₃ group, m/z 174.06) .

- X-ray Crystallography: Resolves bond angles and dihedral angles between pyrimidine and pyrazole rings (e.g., C-N-C angles ~120°; torsion angles <10° for planarity) .

Q. What in vitro assays are used to evaluate its biological activity, and how are targets identified?

Type: Basic (Biological Screening) Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves (GraphPad Prism).

- Cellular Assays: Assess cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream protein modulation).

- Target Identification: Combine computational docking (AutoDock Vina) with mutagenesis studies to validate binding pockets .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side-product formation?

Type: Advanced (Process Optimization) Methodological Answer:

- Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to reduce byproducts like N-oxide derivatives .

- Catalyst Screening: Test Pd(OAc)₂/XPhos systems for Suzuki-Miyaura coupling to enhance coupling efficiency (>90% yield) .

- Reaction Monitoring: Use in-situ FTIR or LC-MS to detect intermediates and adjust stoichiometry (e.g., 1.2 eq. of 4-methylpyrazole) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Type: Advanced (Data Analysis) Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (25–60°C) can clarify rotational barriers (e.g., hindered pyrazole rotation causing split signals).

- Isotopic Labeling: Synthesize H or C-labeled analogs to assign overlapping peaks .

- DFT Calculations: Gaussian09 simulations predict NMR chemical shifts and compare with experimental data to identify conformational isomers .

Q. What strategies validate the compound’s role in observed biological activity vs. off-target effects?

Type: Advanced (Mechanistic Studies) Methodological Answer:

- CRISPR Knockout Models: Delete putative targets (e.g., kinase X) in cell lines to confirm activity loss.

- Proteome Profiling: Use affinity pulldown with biotinylated analogs and LC-MS/MS to identify binding partners .

- Metabolomics: Track metabolic pathway changes (e.g., ATP depletion) via LC-HRMS to distinguish on-target from cytotoxic effects .

Q. How does regioselectivity in derivatization (e.g., electrophilic substitution) impact bioactivity?

Type: Advanced (Structure-Activity Relationships) Methodological Answer:

- Directing Groups: Install electron-withdrawing groups (e.g., NO₂) at C5 of pyrimidine to direct electrophiles to C2 or C4 positions .

- Bioisostere Replacement: Replace CF₃ with SF₅ or OCF₃ and compare potency in enzyme assays .

- Crystallographic Analysis: Resolve ligand-target co-crystals to map substituent interactions (e.g., CF₃ filling hydrophobic pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.